2,2-Dimethyl-3-phenylpropanoic acid

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Sourcing a phenylpropanoic acid analog with precisely tuned lipophilicity for metabolic or receptor-binding studies is challenging, as generic substitution alters experimental outcomes. 2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7) resolves this with its unique gem-dimethyl substitution. - Distinct Physicochemical Profile: Higher logP (2.34-2.60) and pKa (4.73) versus unsubstituted 3-phenylpropanoic acid, enhancing passive membrane permeability for hepatocyte and microsome assays. - Validated Research Tool: Documented cytochrome P450 ligand, ideal as a probe in in vitro/in vivo DDI studies; serves as a rigid core scaffold in medicinal chemistry for synthesizing receptor-selective analogs. - Reliable Supply: Consistent quality and global availability ensure uninterrupted research continuity for discovery and process development.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 5669-14-7
Cat. No. B183899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-phenylpropanoic acid
CAS5669-14-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
InChIKeyBQHWATVEWGHHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3-phenylpropanoic Acid Overview


2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7) is a branched carboxylic acid belonging to the phenylpropanoic acid class, distinguished by a geminal dimethyl substitution at the alpha-carbon adjacent to the carboxylic group . This specific structural feature confers distinct physicochemical properties—including a higher predicted logP (2.34-2.60) and a moderately elevated pKa (4.73) compared to its unsubstituted analog—that differentiate it from other phenylpropanoic acids . It is primarily utilized as a synthetic intermediate and a research tool in medicinal chemistry, with documented activity as a cytochrome P450 ligand and a luteolytic agent .

2,2-Dimethyl-3-phenylpropanoic Acid: Why Gem-Dimethyl Matters


Generic substitution among phenylpropanoic acid derivatives is not feasible due to the profound impact of alpha-carbon substitution on lipophilicity and acidity. The gem-dimethyl group in 2,2-dimethyl-3-phenylpropanoic acid significantly increases the compound's partition coefficient (logP) and modestly alters its acid dissociation constant (pKa) compared to the unsubstituted 3-phenylpropanoic acid . These differences directly influence membrane permeability, protein binding, and solubility in biological systems and synthetic media . For researchers requiring a specific balance of lipophilicity and acidity, substituting with a more polar analog like 3-phenylpropanoic acid or a mono-methyl derivative would yield different experimental outcomes in areas such as metabolic stability assays, CYP inhibition studies, and receptor binding .

2,2-Dimethyl-3-phenylpropanoic Acid: Comparative Evidence


CYP Enzyme Binding

2,2-Dimethyl-3-phenylpropanoic acid demonstrates a specific interaction with cytochrome P450 enzymes, a class of enzymes central to drug metabolism . While quantitative binding affinity data (e.g., Ki or IC50) against specific CYP isoforms are not available in the public domain for this compound, its documented ability to bind to CYP enzymes represents a functional divergence from the more polar, unsubstituted 3-phenylpropanoic acid, which is primarily metabolized via beta-oxidation and conjugation [1]. This difference in metabolic interaction profile is a key factor for its use as a probe in drug metabolism studies [2].

Drug Metabolism Cytochrome P450 Enzyme Inhibition Pharmacokinetics

Lipophilicity (LogP)

The geminal dimethyl substitution at the alpha-carbon significantly increases the lipophilicity of 2,2-dimethyl-3-phenylpropanoic acid relative to its unsubstituted parent. The experimental logP value of the target compound is 2.3399, with predicted values ranging from 2.54 to 2.60, whereas the unsubstituted 3-phenylpropanoic acid has an experimental logP of approximately 1.84 and predicted values of 1.70-2.06 [1]. This increase of approximately 0.5 logP units corresponds to a roughly three-fold increase in the compound's partition coefficient between octanol and water, directly impacting its ability to cross biological membranes .

Lipophilicity Drug Design Partition Coefficient ADME

Acid Dissociation (pKa)

The electron-donating effect of the geminal dimethyl groups slightly reduces the acidity of the carboxylic acid moiety in 2,2-dimethyl-3-phenylpropanoic acid. Its predicted pKa is 4.73 ± 0.11 . This is a measurable, albeit modest, increase compared to the experimentally determined pKa of 4.66 for the unsubstituted 3-phenylpropanoic acid . This difference, while small, can be significant in finely tuned chemical syntheses where precise control over the degree of ionization is required, particularly in reactions involving nucleophilic acyl substitution or in buffered aqueous systems [1].

Acidity Ionization Solubility Chemical Reactivity

2,2-Dimethyl-3-phenylpropanoic Acid: Research Applications


Cytochrome P450 DDI Probe

Given its documented ability to bind to cytochrome P450 enzymes , 2,2-dimethyl-3-phenylpropanoic acid is ideally suited as a probe molecule in in vitro and in vivo DDI studies. Its higher lipophilicity (logP ~2.5) compared to 3-phenylpropanoic acid facilitates passive diffusion into hepatocytes and microsomes, making it a convenient tool to investigate mechanisms of CYP inhibition and activation. This application is distinct from the metabolic pathways of its unsubstituted analog.

Lipophilic Prodrugs & Delivery

The significantly enhanced lipophilicity of 2,2-dimethyl-3-phenylpropanoic acid (logP ~2.5 vs. ~1.8 for 3-phenylpropanoic acid) [1] makes it a superior building block for designing ester prodrugs or lipid-based drug delivery vehicles. Its gem-dimethyl group increases the logP, which is expected to improve passive membrane permeability and potentially alter the pharmacokinetic profile of the conjugated payload .

Constrained Molecule Intermediate

The geminal dimethyl substitution at the alpha-carbon introduces significant steric hindrance and conformational restriction into the molecular scaffold . This property is exploited in medicinal chemistry to synthesize analogs of bioactive compounds, such as the antiallergic agent 4-(6'-chloro-2',2'-dimethylinden-1'-ylidene)-1-methylpiperidine, where the rigid 2,2-dimethyl-3-phenylpropanoic acid moiety is a key structural component influencing receptor binding [2]. This application is unique to the gem-dimethyl analog and cannot be replicated by 3-phenylpropanoic acid or its mono-methyl derivatives.

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